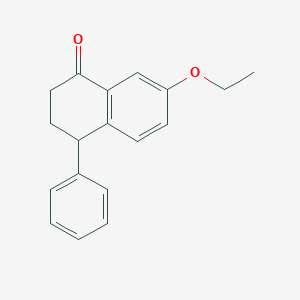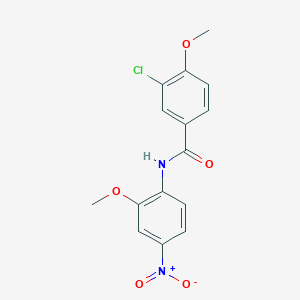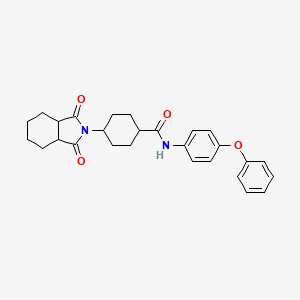
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone
Vue d'ensemble
Description
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone, also known as ENB, is a synthetic compound that belongs to the family of naphthalenone derivatives. ENB has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects by modulating the activity of various signaling pathways involved in cell growth and survival, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antiproliferative activity against cancer cells, neuroprotective effects, and antipsychotic effects. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in various physiological processes such as memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, this compound also has several limitations, including its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
For the study of 7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone include the development of this compound-based drugs, the study of the structure-activity relationship of this compound and its derivatives, and the study of the pharmacokinetics and pharmacodynamics of this compound.
Applications De Recherche Scientifique
7-ethoxy-4-phenyl-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential applications in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. This compound has been shown to exhibit antiproliferative activity against cancer cells and has been proposed as a potential drug candidate for the treatment of breast cancer. This compound has also been shown to exhibit neuroprotective effects and has been proposed as a potential drug candidate for the treatment of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
7-ethoxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-2-20-14-8-9-16-15(13-6-4-3-5-7-13)10-11-18(19)17(16)12-14/h3-9,12,15H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNAKEWKKOHTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(CCC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-hydroxy-3-(1-pyrrolidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B3979017.png)
![N-[4-(1-piperidinyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3979018.png)


![8-(1-azepanylcarbonyl)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3979028.png)
![N-(4-ethoxyphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3979047.png)

![1-[2-(4-fluorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3979049.png)
![1-[2-fluoro-4-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine](/img/structure/B3979054.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B3979074.png)
![2-ethyl-N-[4-(4-morpholinylsulfonyl)phenyl]hexanamide](/img/structure/B3979080.png)
![4-methyl-3-nitro-N-{4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3979083.png)
![4-{5-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3979089.png)